Pep2-SVKE is synthesized through various chemical methods that involve the assembly of amino acids into a peptide chain. The synthesis typically utilizes solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide.
Pep2-SVKE belongs to a class of compounds known as peptides, which are short chains of amino acids linked by peptide bonds. It may also be classified under therapeutic peptides due to its potential medicinal properties.
The synthesis of Pep2-SVKE is predominantly achieved through solid-phase peptide synthesis (SPPS). This method involves the following steps:
The choice of protecting groups and coupling reagents is critical in ensuring high yield and purity of the final product. Commonly used protecting groups include t-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), while coupling agents may include 1-hydroxybenzotriazole (HOBt) or N,N'-diisopropylcarbodiimide (DIC).
Pep2-SVKE consists of a specific sequence of amino acids that confer unique structural properties. The molecular structure can be represented as follows:
The molecular weight, solubility, and stability data are essential for understanding its behavior in biological systems. For instance, Pep2-SVKE may have a molecular weight ranging from 500 to 2000 Daltons, depending on its length and modifications.
Pep2-SVKE can undergo various chemical reactions typical of peptides, including hydrolysis, oxidation, and disulfide bond formation. These reactions can affect its stability and bioactivity.
The mechanism by which Pep2-SVKE exerts its effects typically involves interaction with specific receptors or enzymes within biological pathways. This interaction may modulate signaling cascades that lead to physiological responses.
Research indicates that Pep2-SVKE may influence neurotransmitter release or receptor activation, contributing to its therapeutic effects in conditions like neurodegenerative diseases or pain management.
Pep2-SVKE has several scientific uses primarily focused on therapeutic applications:
pep2-SVKE (YNVYGIESVKE) is a synthetic 10-amino acid peptide corresponding to the C-terminal sequence of the GluA2 (formerly GluR2) subunit of AMPA receptors (AMPARs). Functionally, it serves as an inactive control in studies investigating AMPAR trafficking and synaptic plasticity. Its design is derived from the active peptide pep2-SVKI (YNVYGIESVKI), which disrupts interactions between GluA2 and PDZ domain-containing proteins like GRIP, ABP, and PICK1. The single amino acid substitution (isoleucine to glutamic acid at position 10) abolishes its binding affinity for these PDZ domains, rendering pep2-SVKE biologically inert in modulating AMPAR internalization or synaptic strength [4] [7].
This peptide is classified as a critical negative control in mechanistic studies. Its primary purpose is to:
Table 1: Key Characteristics of pep2-SVKE vs. pep2-SVKI
Property | pep2-SVKE (YNVYGIESVKE) | pep2-SVKI (YNVYGIESVKI) | Functional Consequence |
---|---|---|---|
Origin | GluA2 C-terminus (Modified) | GluA2 C-terminus (Wild-type) | N/A |
Key Residue (Position 10) | Glutamic Acid (E) | Isoleucine (I) | Determines PDZ domain binding affinity |
Binding to GRIP/ABP | No | Yes | SVKE: No effect on GluA2-GRIP/ABP anchoring |
Binding to PICK1 | No | Yes | SVKE: No effect on GluA2-PICK1 interactions |
Effect on AMPAR Currents | None | Increases amplitude | SVKE validates SVKI-induced currents are target-specific |
Effect on LTD | None | Blocks specific forms (e.g., mGluR-LTD) | SVKE confirms LTD blockade by SVKI is mechanistically driven |
Primary Research Role | Negative Control | Active Inhibitor | Critical for interpreting experimental results |
The development and use of pep2-SVKE are intrinsically linked to elucidating the role of GluA2 C-terminal interactions in AMPAR regulation during synaptic plasticity:
pep2-SVKE's primary role is as a control, but its application provides crucial negative data defining the mechanisms underlying synaptic plasticity and neurological disease processes:
Table 2: Key Validation Studies Using pep2-SVKE
Research Context | Key Finding with pep2-SVKE | Significance | Source (Example) |
---|---|---|---|
Hippocampal mAChR-LTD | No blockade of carbachol-induced LTD | Confirmed that mAChR-LTD blockade by pep2-SVKI was specific, implicating GluA2-GRIP/ABP interactions | [10] |
Cerebellar mGluR-LTD | No blockade of parallel fiber LTD | Validated that blockade by pep2-SVKI (or pep2-EVKI) was due to specific disruption of GluA2-PICK1 | [5] |
Cocaine Reinstatement | Control peptide (analogous to SVKE) did not attenuate reinstatement | Confirmed attenuation by Pep2-EVKI was due to specific GluA2 trafficking disruption in NAc | [1] |
General Synaptic Physiology | No significant change in basal AMPAR EPSC amplitude or kinetics | Established that basal synaptic transmission is unaltered by peptide infusion, effects of SVKI are plasticity-specific | [4] [10] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: